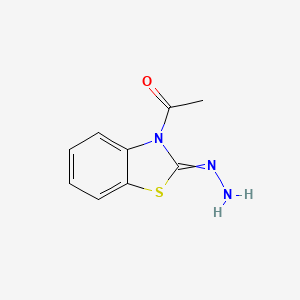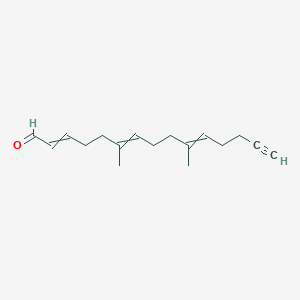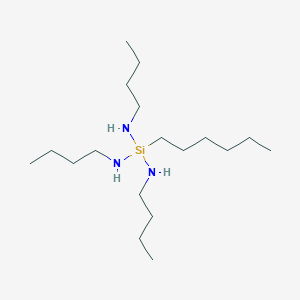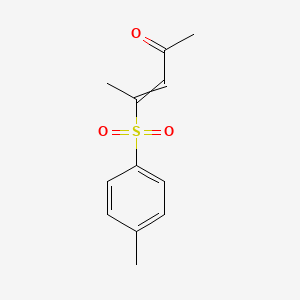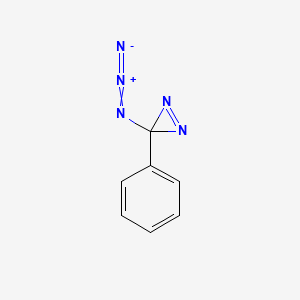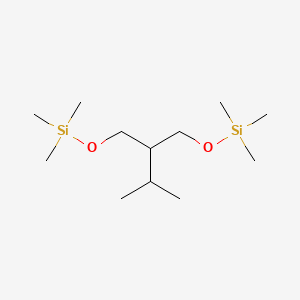
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane is a silicon-based organic compound It is characterized by its unique structure, which includes two silicon atoms, four methyl groups, and a propan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane typically involves the reaction of silanes with appropriate organic reagents under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atoms can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which 2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane exerts its effects involves interactions with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. These interactions can influence the physical and chemical properties of the materials in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane: Lacks the propan-2-yl group.
2,2,8,8-Tetramethyl-5-(ethyl)-3,7-dioxa-2,8-disilanonane: Contains an ethyl group instead of a propan-2-yl group.
Uniqueness
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its suitability for specific applications in materials science and industry.
Eigenschaften
CAS-Nummer |
113340-50-4 |
|---|---|
Molekularformel |
C12H30O2Si2 |
Molekulargewicht |
262.54 g/mol |
IUPAC-Name |
trimethyl-[3-methyl-2-(trimethylsilyloxymethyl)butoxy]silane |
InChI |
InChI=1S/C12H30O2Si2/c1-11(2)12(9-13-15(3,4)5)10-14-16(6,7)8/h11-12H,9-10H2,1-8H3 |
InChI-Schlüssel |
YQOUZOLQHOIPLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CO[Si](C)(C)C)CO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
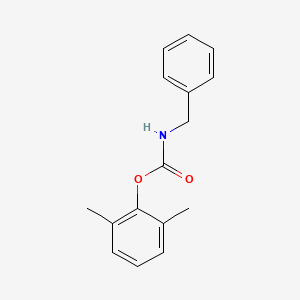

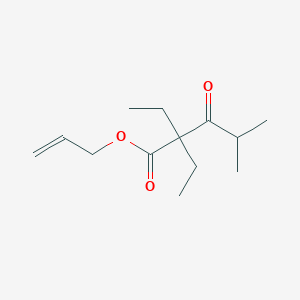
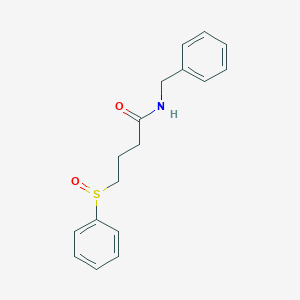
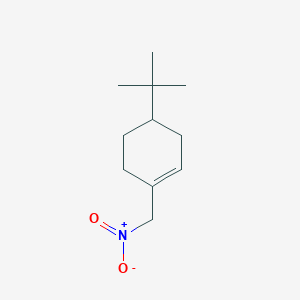
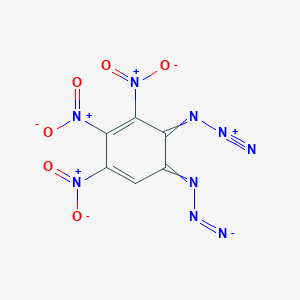

![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
